

An In-depth Technical Guide to the Physical Properties of Benzyl Acrylate Monomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl acrylate*

Cat. No.: *B108390*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl acrylate ($C_{10}H_{10}O_2$) is an aromatic acrylate monomer that serves as a critical building block in the synthesis of a wide array of polymers and copolymers. Its unique combination of a flexible acrylate backbone and a bulky, aromatic benzyl group imparts desirable characteristics to the resulting materials, including a high refractive index, enhanced adhesion, and good thermal stability. These properties make it a valuable component in the formulation of coatings, adhesives, sealants, and specialty polymers for optical and biomedical applications. This technical guide provides a comprehensive overview of the core physical properties of **benzyl acrylate** monomer, complete with detailed experimental protocols and a summary of quantitative data to support research and development activities.

Core Physical Properties

The physical characteristics of **benzyl acrylate** are fundamental to its handling, processing, and performance in polymerization reactions and final applications. A summary of its key physical properties is presented in the table below. It is important to note that values can vary slightly between different sources due to variations in measurement conditions and purity.

Property	Value	Conditions/Notes
Molecular Weight	162.19 g/mol	
Appearance	Colorless to pale yellow liquid	
Odor	Sweet, floral	
Boiling Point	110-111 °C	at 8 mmHg
60 °C	at 0.1 mmHg	
100 °C	at 118 mmHg	
Melting Point	214-216 °C	
Density	1.08 g/cm ³	
	1.068 g/cm ³	
1.06 g/cm ³		at 20 °C
Refractive Index (n _D)	1.5180	
	1.514	
	1.52	
Vapor Pressure	11.2 Pa	at 25 °C
0.0725 mmHg		at 25 °C
Flash Point	111 °C	at 8 mmHg (closed cup)
108 °C	(closed cup)	
105.5 °C	(closed cup)	
Solubility	Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate). Limited solubility in water.	

Experimental Protocols for Physical Property Determination

Accurate and reproducible measurement of physical properties is paramount in chemical research and product development. The following are detailed methodologies for determining the key physical properties of **benzyl acrylate**, based on internationally recognized standards.

Boiling Point Determination (ASTM D1078)

The boiling point of **benzyl acrylate** can be determined using a method adapted from ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids."

Apparatus:

- Distillation flask (e.g., 200 mL)
- Condenser
- Distillation adapter
- Calibrated thermometer or thermocouple
- Heating mantle or oil bath
- Receiving graduate cylinder (100 mL)
- Boiling chips

Procedure:

- Measure 100 mL of the **benzyl acrylate** sample into the distillation flask and add a few boiling chips.
- Assemble the distillation apparatus, ensuring all connections are secure. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

- Begin heating the flask at a controlled rate to produce the first drop of distillate from the condenser in 5 to 10 minutes.
- Record the temperature at which the first drop of condensate falls from the condenser into the receiving cylinder as the initial boiling point.
- Continue the distillation at a rate of 4 to 5 mL per minute.
- Record the temperature at regular volume intervals of the collected distillate.
- The boiling point is typically reported at a specific pressure, and corrections should be applied if the atmospheric pressure deviates from standard pressure (760 mmHg).

Density Determination (ASTM D4052)

The density of liquid samples like **benzyl acrylate** is accurately measured using a digital density meter, following a procedure based on ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter."[\[1\]](#)[\[2\]](#)

Apparatus:

- Digital density meter with an oscillating U-tube
- Thermostatically controlled bath or Peltier element to maintain the sample temperature
- Syringes for sample injection

Procedure:

- Calibrate the digital density meter with two reference standards of known density that bracket the expected density of **benzyl acrylate** (e.g., dry air and deionized water).
- Set the temperature of the density meter's measurement cell to the desired temperature (e.g., 20 °C or 25 °C) and allow it to stabilize.
- Inject the **benzyl acrylate** sample into the cleaned and dried U-tube of the density meter, ensuring no air bubbles are present.

- Allow the sample to reach thermal equilibrium within the cell.
- The instrument measures the oscillation period of the U-tube containing the sample.
- The density is automatically calculated by the instrument based on the calibration data and the measured oscillation period.
- Clean the U-tube with appropriate solvents (e.g., acetone, ethanol) and dry it with a stream of air or nitrogen before the next measurement.

Refractive Index Determination (ASTM D1218)

The refractive index, a measure of how light propagates through a substance, can be determined for **benzyl acrylate** using a refractometer according to ASTM D1218, "Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids."^{[3][4][5]}

Apparatus:

- Abbe refractometer or a digital refractometer
- Constant temperature water bath to circulate water through the refractometer prisms
- Light source (typically a sodium D line, 589 nm)
- Dropper or pipette

Procedure:

- Turn on the refractometer and the constant temperature bath, setting it to the desired temperature (e.g., 20 °C or 25 °C). Allow the instrument to equilibrate.
- Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
- Open the prisms of the refractometer and clean them with a soft tissue and an appropriate solvent (e.g., ethanol or acetone).
- Apply a few drops of the **benzyl acrylate** sample onto the surface of the lower prism.
- Close the prisms firmly.

- For an Abbe refractometer, look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into the center of the crosshairs. Adjust the compensator to eliminate any color fringe.
- Read the refractive index from the instrument's scale. For a digital refractometer, the reading will be displayed automatically.
- Clean the prisms thoroughly after the measurement.

Flash Point Determination (ASTM D3278)

The flash point is a critical safety parameter indicating the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. A suitable method for **benzyl acrylate** is the Small Scale Closed-Cup method, as described in ASTM D3278.^[6]

Apparatus:

- Small scale closed-cup flash point tester
- Syringe for sample introduction
- Ignition source (gas flame or electric ignitor)

Procedure:

- Ensure the flash point tester is clean and dry.
- Set the test temperature on the instrument.
- Inject a 2 mL sample of **benzyl acrylate** into the sample cup.
- Close the cup cover.
- Allow the sample to reach the set temperature (typically takes about 1 minute).
- Apply the ignition source to the vapor space in the cup.
- Observe whether a flash occurs (a brief, luminous flame that spreads over the surface of the liquid).

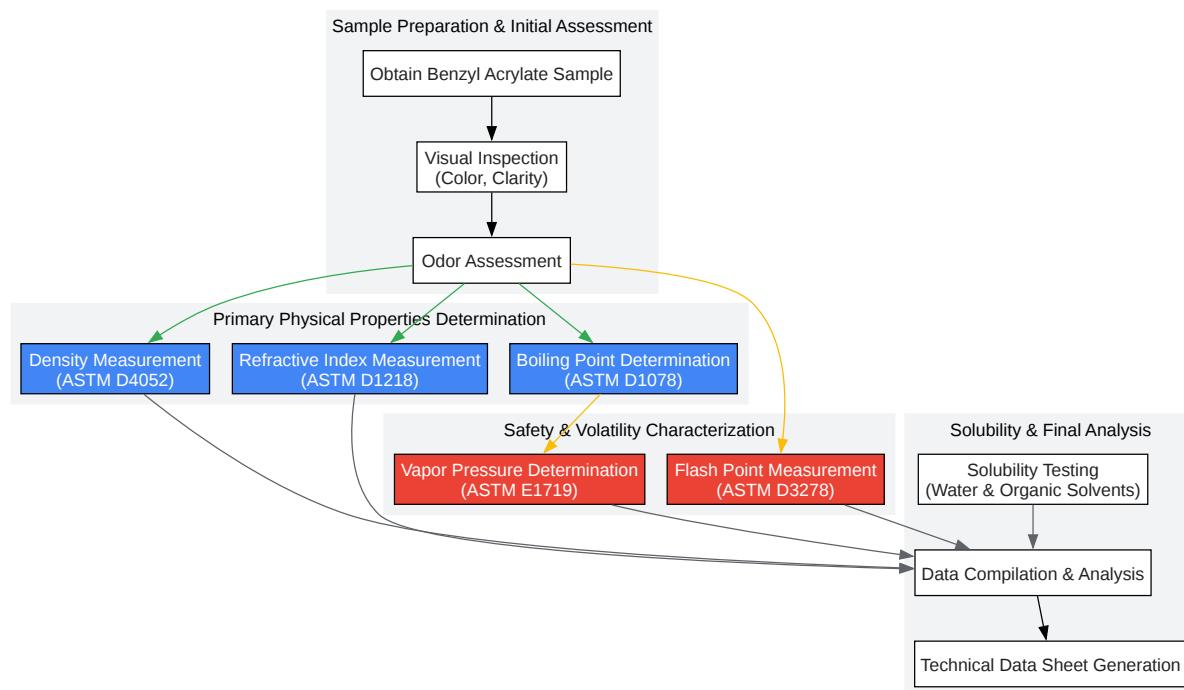
- If no flash occurs, repeat the test at a higher temperature. If a flash occurs, repeat at a lower temperature. The flash point is the lowest temperature at which a flash is observed.

Vapor Pressure Determination (ASTM E1719)

The vapor pressure of **benzyl acrylate** can be determined by ebulliometry, which involves measuring the boiling point at various sub-atmospheric pressures. This method is outlined in ASTM E1719, "Standard Test Method for Vapor Pressure of Liquids by Ebulliometry."^[7]

Apparatus:

- Ebulliometer (a device for precise boiling point measurement)
- Pressure control and measurement system (manometer, vacuum pump)
- Temperature measurement device (calibrated thermometer or thermocouple)
- Heating source


Procedure:

- Introduce the **benzyl acrylate** sample into the ebulliometer.
- Set the pressure control system to a desired sub-atmospheric pressure.
- Heat the sample until it boils and a stable temperature is reached, indicating equilibrium between the liquid and vapor phases.
- Record the equilibrium boiling temperature and the corresponding pressure.
- Repeat the measurement at several different pressures.
- The vapor pressure data can be plotted (e.g., $\log P$ vs. $1/T$) and can be fitted to an equation such as the Antoine equation to describe the vapor pressure-temperature relationship.

Visualizations

Logical Workflow for Physical Characterization of Benzyl Acrylate

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid monomer like **benzyl acrylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of **benzyl acrylate** monomer.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of **benzyl acrylate** monomer, a key component in advanced polymer synthesis. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols, based on established ASTM standards, provide a framework for accurate and reliable characterization in the laboratory. Understanding these fundamental properties is crucial for the effective utilization of **benzyl acrylate** in the development of new materials with tailored performance characteristics for a variety of scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. store.astm.org [store.astm.org]
- 4. atslab.com [atslab.com]
- 5. matestlabs.com [matestlabs.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Benzyl Acrylate Monomer]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108390#physical-properties-of-benzyl-acrylate-monomer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com